1-Amino-1-deoxy-D-galacticol

Vue d'ensemble

Description

1-Amino-1-deoxy-D-galacticol, also known as 1-amino-1-deoxy-D-galactose, is a derivative of D-galactose. It is a colorless solid that is soluble in water and most organic solvents. This compound is an amino sugar alcohol and has significant importance in various biochemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-1-deoxy-D-galacticol can be synthesized through the reduction of 1-amino-1-deoxy-D-galactose. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C .

Industrial Production Methods: Industrial production of this compound involves the large-scale reduction of 1-amino-1-deoxy-D-galactose using catalytic hydrogenation. This method employs a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) under high pressure and temperature conditions. The process ensures high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-1-deoxy-D-galacticol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding keto or aldehyde derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Further reduction can lead to the formation of polyols.

Substitution: The amino group can be substituted with other functional groups using reagents such as acyl chlorides or sulfonyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Sodium borohydride (NaBH4) in an aqueous medium.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products Formed:

Oxidation: Formation of keto or aldehyde derivatives.

Reduction: Formation of polyols.

Substitution: Formation of acylated or sulfonylated derivatives.

Applications De Recherche Scientifique

Biochemical Research

Enzyme Inhibition and Characterization

- 1-Amino-1-deoxy-D-galacticol acts as a competitive inhibitor for enzymes such as β-galactosidase. This property is utilized to isolate and purify these enzymes for further study. For instance, affinity chromatography techniques have been developed using β-D-galactosylamine to enhance the purification process of various enzymes, including those derived from bovine liver .

Ligand Development

- The compound is also used in the design of biomimetic ligands for enzyme studies. Research has shown that immobilizing this compound on agarose beads can create effective affinity adsorbents for galactose oxidase, facilitating enzyme characterization and activity assays .

Pharmaceutical Applications

Drug Development

- The structural analog of galactose plays a role in the synthesis of amino sugars and other bioactive compounds. For example, it has been involved in the synthesis of various derivatives that exhibit potential therapeutic effects, including anti-diabetic properties due to their ability to mimic natural substrates in enzymatic reactions .

Asymmetric Synthesis

- This compound has been utilized in asymmetric synthesis reactions, such as the InCl(3)-catalyzed aza-Friedel-Crafts reaction. This application demonstrates its utility in producing chiral compounds that are crucial in drug formulation .

Analytical Chemistry

Chromatography Techniques

- In analytical chemistry, this compound is employed in various chromatographic techniques for the separation and analysis of carbohydrates and glycosylated compounds. Its use as a derivative can enhance the detection sensitivity and specificity when analyzing complex mixtures .

Stereochemical Studies

- The compound's involvement in stereochemical studies helps researchers understand the conformational dynamics of sugar derivatives. This knowledge is essential for developing new glycosylation reactions and understanding their mechanisms at the molecular level .

Case Studies

Mécanisme D'action

The mechanism by which 1-amino-1-deoxy-D-galacticol exerts its effects involves its interaction with specific enzymes and receptors in biological systems. It acts as a competitive inhibitor of glycosidases, thereby modulating the breakdown and synthesis of glycosidic bonds. This modulation affects various metabolic pathways, including those involved in glucose metabolism .

Comparaison Avec Des Composés Similaires

1-Amino-1-deoxy-D-glucitol: Similar in structure but derived from D-glucose.

1-Amino-1-deoxy-D-mannitol: Derived from D-mannose and has similar chemical properties.

1-Amino-1-deoxy-D-fructitol: Derived from D-fructose and used in similar applications.

Uniqueness: 1-Amino-1-deoxy-D-galacticol is unique due to its specific interaction with enzymes involved in galactose metabolism. Its structural similarity to D-galactose allows it to act as a competitive inhibitor, making it valuable in studying and modulating galactose-related metabolic pathways .

Activité Biologique

1-Amino-1-deoxy-D-galacticol, also known as galactinolamine, is a derivative of galactose that has garnered interest for its potential biological activities. This compound is characterized by its amino group and hydroxyl groups, which play crucial roles in its interaction with biological systems. Understanding the biological activity of this compound is essential for exploring its therapeutic potential, particularly in fields such as immunology, microbiology, and pharmacology.

- Molecular Formula : C_6H_13NO_5

- Molecular Weight : 165.17 g/mol

- CAS Number : 488-42-6

The structure of this compound features a galactose backbone with an amino group replacing one of the hydroxyl groups. This modification can influence its solubility and reactivity compared to other sugar derivatives.

This compound exhibits several biological activities, primarily attributed to its ability to interact with various biomolecules:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, potentially through interference with cell wall synthesis or metabolic pathways.

- Immunomodulatory Effects : It may modulate immune responses by influencing cytokine production and immune cell activation.

Antimicrobial Properties

A study conducted by Glick et al. (2001) demonstrated that this compound exhibited significant antimicrobial effects against Staphylococcus aureus and Escherichia coli. The compound was found to disrupt bacterial cell membranes, leading to cell lysis and death.

| Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Immunomodulatory Effects

In a separate investigation, researchers observed that this compound enhanced the production of interleukin-6 (IL-6) in macrophages, suggesting a potential role in promoting inflammatory responses. This effect indicates its utility in studying immune modulation.

Pharmacokinetics

The pharmacokinetic profile of this compound reveals a moderate absorption rate when administered orally. Metabolism occurs primarily via glycosylation processes, leading to various metabolites that may also exhibit biological activities.

Comparative Biological Activity

To contextualize the activity of this compound, it is beneficial to compare it with similar compounds:

| Compound | Biological Activity | Reference |

|---|---|---|

| Galactose | Energy source; less active in antimicrobial assays | Glick et al., 2001 |

| D-Galactosamine | Antimicrobial; immunomodulatory | Biochimie, 2001 |

| N-Acetyl-D-glucosamine | Anti-inflammatory; promotes tissue repair | Glick et al., 2001 |

Propriétés

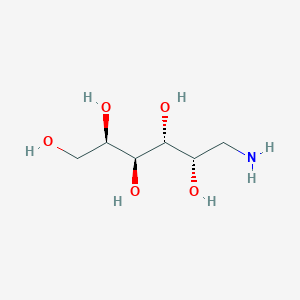

IUPAC Name |

(2R,3S,4R,5S)-6-aminohexane-1,2,3,4,5-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO5/c7-1-3(9)5(11)6(12)4(10)2-8/h3-6,8-12H,1-2,7H2/t3-,4+,5+,6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDOFMBGMRVAJNF-KCDKBNATSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50487226 | |

| Record name | 1-amino-1-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

488-42-6 | |

| Record name | 1-amino-1-deoxygalactose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50487226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.